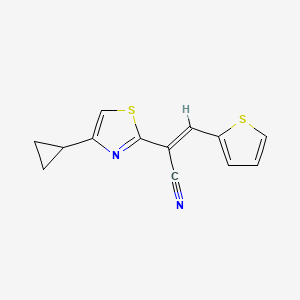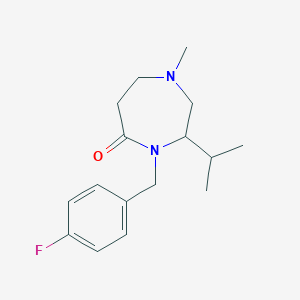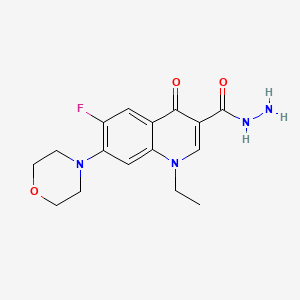![molecular formula C21H24N4O2 B5363742 1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)
1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves the inhibition of PARP, which is involved in the repair of DNA damage. By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to cell death in cancer cells. Additionally, PARP inhibition has been shown to promote DNA repair in healthy cells, making it a promising therapeutic strategy for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP. By inhibiting PARP, this compound leads to increased DNA damage in cancer cells, ultimately leading to cell death. Furthermore, PARP inhibition has been shown to promote DNA repair in healthy cells, making it a promising therapeutic strategy for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol for lab experiments is its potent inhibition of PARP, making it a valuable tool for studying the role of PARP in various diseases. Additionally, this compound has been shown to be effective in the treatment of various cancers, making it a promising candidate for drug development. However, the synthesis of this compound is complex and requires specialized equipment and expertise, making it challenging for some labs to use.
Direcciones Futuras
There are several future directions for research on 1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of research is the development of more potent and selective PARP inhibitors, which could improve the efficacy and safety of this class of drugs. Additionally, there is a need for more research on the mechanism of action of PARP inhibitors, particularly in healthy cells. Finally, there is a need for more research on the potential therapeutic applications of PARP inhibitors in neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 1H-benzimidazole, which is then reacted with 3-bromopropionic acid to form 3-(1H-benzimidazol-1-yl)propanoic acid. This acid is then esterified with 4-hydroxypiperidine to produce the final product, this compound.
Aplicaciones Científicas De Investigación
1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been shown to be effective in the treatment of various cancers, including breast, ovarian, and prostate cancer. Furthermore, PARP inhibitors have also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-1-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-6-7-19(22-14-16)21(27)9-12-24(13-10-21)20(26)8-11-25-15-23-17-4-2-3-5-18(17)25/h2-7,14-15,27H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCKQLABBYQXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5363663.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B5363736.png)


![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)

![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)